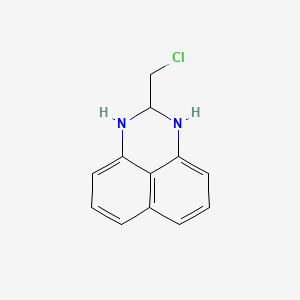
2-(Chloromethyl)-2,3-dihydro-1H-perimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-2,3-dihydro-1H-perimidine is a heterocyclic compound that features a perimidine core with a chloromethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-2,3-dihydro-1H-perimidine typically involves the reaction of ortho-phenylenediamine with chloroacetic acid in the presence of hydrochloric acid. This reaction proceeds through the formation of an intermediate, which cyclizes to form the desired perimidine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are applicable.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amine derivatives.
Oxidation Products: Oxidation can lead to the formation of corresponding alcohols or carboxylic acids.
Reduction Products: Reduction typically yields the corresponding alkane or alcohol derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-2,3-dihydro-1H-perimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-2,3-dihydro-1H-perimidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is a reactive site that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex molecules and potential drug candidates .
Comparaison Avec Des Composés Similaires
2-(Chloromethyl)-1H-benzo[d]imidazole: Similar in structure but with a benzoimidazole core.
2-(Chloromethyl)-4-methoxyl-3,5-dimethyl pyridine: Another chloromethyl-substituted heterocycle with different substituents.
Uniqueness: 2-(Chloromethyl)-2,3-dihydro-1H-perimidine is unique due to its specific perimidine core structure, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Propriétés
Numéro CAS |
188744-73-2 |
|---|---|
Formule moléculaire |
C12H11ClN2 |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
2-(chloromethyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C12H11ClN2/c13-7-11-14-9-5-1-3-8-4-2-6-10(15-11)12(8)9/h1-6,11,14-15H,7H2 |
Clé InChI |
VAIWGPWYFSQIRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


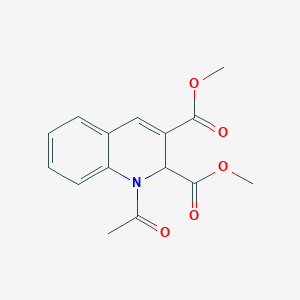
![3-Amino-5-[(pentyloxy)carbonyl]benzoate](/img/structure/B12552533.png)

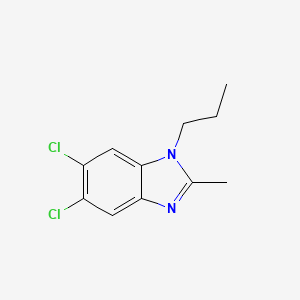
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-Hydroxy-1-[4-(octadecyloxy)phenyl]-2-phenylethan-1-one](/img/structure/B12552571.png)
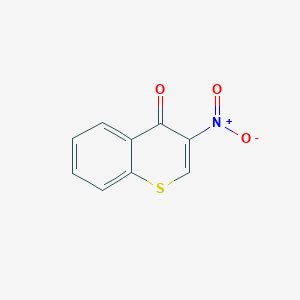
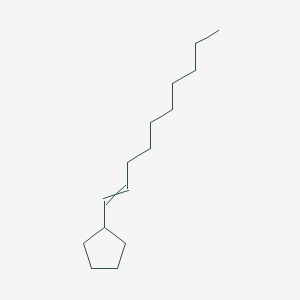
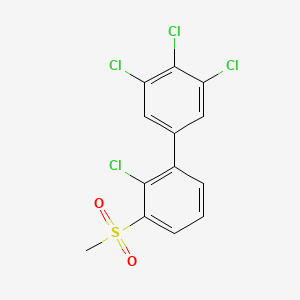

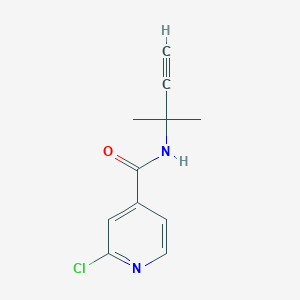
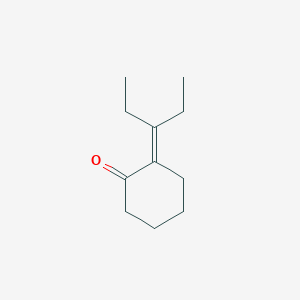

![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
